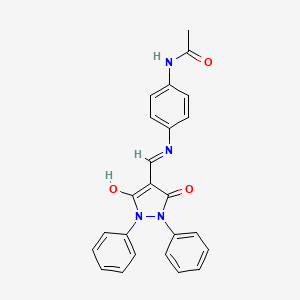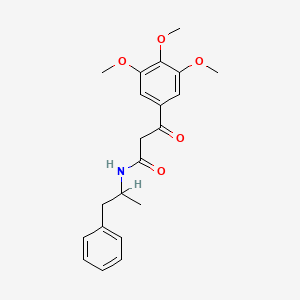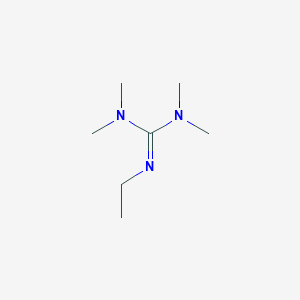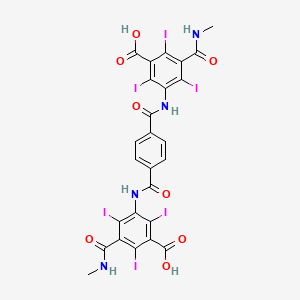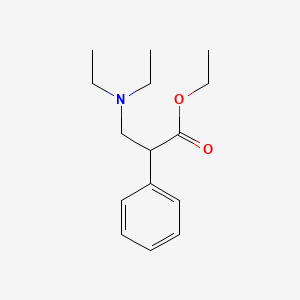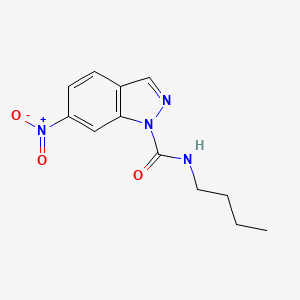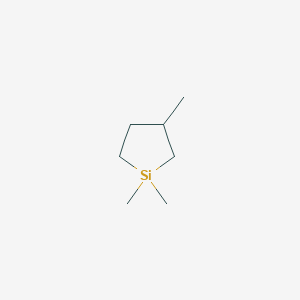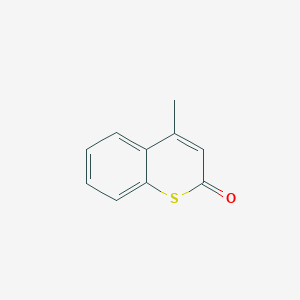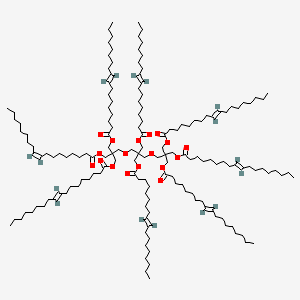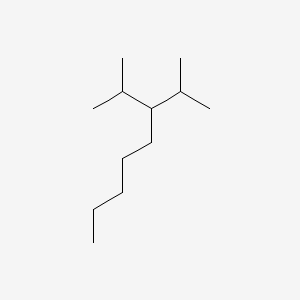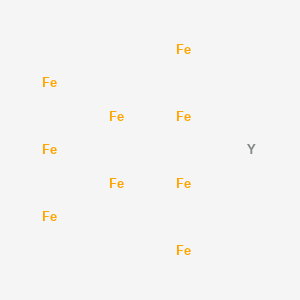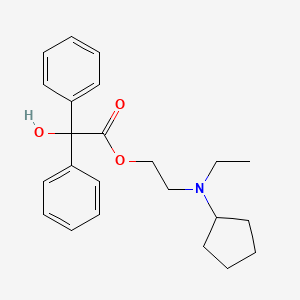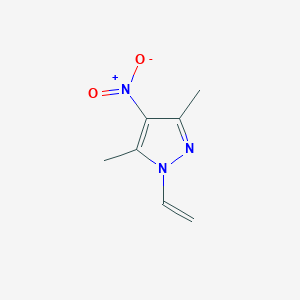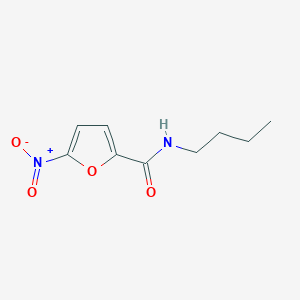
N-Butyl-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-5-nitrofuran-2-carboxamide is a compound belonging to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acetic anhydride and sulfuric acid
Industrial Production Methods
Industrial production of N-Butyl-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The nitration and subsequent reactions are carefully monitored to avoid side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted furans: Formed by nucleophilic substitution of the nitro group.
Applications De Recherche Scientifique
N-Butyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA and proteins, leading to cell death. The compound targets specific enzymes involved in bacterial metabolism, disrupting their function and inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Butyl-5-nitrofuran-2-carboxamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other nitrofuran derivatives. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its efficacy as an antimicrobial agent.
Propriétés
Numéro CAS |
14121-89-2 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
N-butyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-6-10-9(12)7-4-5-8(15-7)11(13)14/h4-5H,2-3,6H2,1H3,(H,10,12) |
Clé InChI |
MBVKITLRQRCZFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
